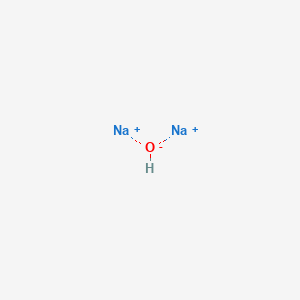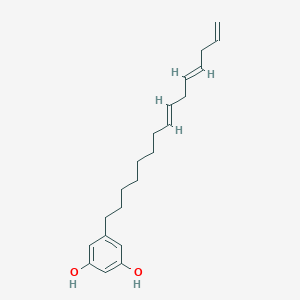![molecular formula C21H21N3O3 B227252 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione, also known as DTP3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DTP3 has been shown to inhibit the activity of a protein called Bcl-xL, which is involved in the regulation of cell survival and apoptosis.
Wirkmechanismus
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione inhibits the activity of Bcl-xL, a protein that plays a critical role in regulating cell survival and apoptosis. Bcl-xL is overexpressed in many types of cancer and is associated with resistance to chemotherapy and radiation therapy. By inhibiting the activity of Bcl-xL, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione induces apoptosis in cancer cells and sensitizes them to chemotherapy and radiation therapy. In addition, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been shown to reduce oxidative stress and inflammation, which contributes to its protective effects in heart disease and neurodegenerative disorders.
Biochemical and Physiological Effects:
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects, including induction of apoptosis, reduction of oxidative stress and inflammation, and improvement of cognitive function. In cancer cells, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione induces apoptosis by inhibiting the activity of Bcl-xL, which promotes cell survival. In heart disease, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione reduces oxidative stress and inflammation, which contributes to the development of the disease. In neurodegenerative disorders, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione protects against neuronal cell death and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and specificity for Bcl-xL inhibition. 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been shown to be effective in vitro and in vivo, making it a valuable tool for preclinical studies. However, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has limitations, including its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by modifying the chemical structure of 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione or by using alternative delivery methods.
Zukünftige Richtungen
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has significant potential for therapeutic applications in various diseases, and future research is needed to fully explore its potential. Some future directions for research include the development of 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione analogs with improved pharmacokinetic properties, the investigation of 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione in combination with other chemotherapeutic agents, and the exploration of 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione in other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione and its effects on cell signaling pathways.
Synthesemethoden
The synthesis of 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione involves a multi-step process that includes the reaction of various chemical reagents. The first step involves the reaction of 2,5-diketopiperazine with a primary amine to form a substituted diketopiperazine. This intermediate is then reacted with phthalic anhydride to form the final product, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione. The synthesis method of 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been optimized to increase yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, heart disease, and neurodegenerative disorders. In cancer, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been shown to induce apoptosis in cancer cells by inhibiting the activity of Bcl-xL. In heart disease, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation. In neurodegenerative disorders, 3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione has been shown to protect against neuronal cell death and improve cognitive function.
Eigenschaften
Produktname |
3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione |
|---|---|
Molekularformel |
C21H21N3O3 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H21N3O3/c25-19-8-4-7-17-15-9-14(12-23(17)19)11-22(13-15)18-10-20(26)24(21(18)27)16-5-2-1-3-6-16/h1-8,14-15,18H,9-13H2 |
InChI-Schlüssel |
DCBZXACSCPTDER-UHFFFAOYSA-N |
SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4CC(=O)N(C4=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4CC(=O)N(C4=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)

![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)



![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)
![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)
![N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227368.png)
